4,5-Bis(methylthio)-1,3-dithiole-2-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

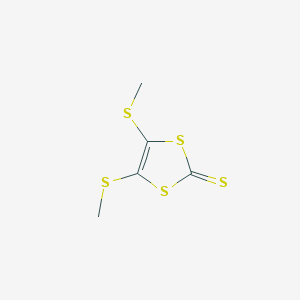

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFVXSUZSDYZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=S)S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327035 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49638-64-4 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Bis(methylthio)-1,3-dithiole-2-thione

For professionals in research, chemical sciences, and drug development, this document provides an in-depth overview of 4,5-Bis(methylthio)-1,3-dithiole-2-thione, including its chemical identity, physical and spectroscopic properties, and key experimental protocols.

Chemical Identity and Structure

IUPAC Name: 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione[1]

Synonyms: 4,5-Bis(methylthio)-1,3-dithiol-2-thione[1]

Molecular Formula: C₅H₆S₅[1][2]

Molecular Weight: 226.43 g/mol [2]

The structure of this compound is characterized by a central 1,3-dithiole-2-thione ring substituted with two methylthio groups at the 4 and 5 positions.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and computed properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 226.43 g/mol | |

| Appearance | Light orange to Yellow to Green powder to crystal | |

| Purity | ≥90% to >98.0% (GC) | |

| Melting Point | 101.0 to 104.0 °C | |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 225.90730606 Da | [1] |

| Monoisotopic Mass | 225.90730606 Da | [1] |

| Topological Polar Surface Area | 133 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general understanding can be derived from the synthesis of related dithiolethiones. The synthesis often involves the reaction of a precursor with a sulfur source.

A related synthetic approach for a similar class of compounds, the 1,2-dithiole-3-thiones, involves the deprotonation of terminal alkynes followed by treatment with carbon disulfide and elemental sulfur. Quenching the reaction with methyl iodide yields stable 4-methylthio derivatives.[3]

A more general and safe three-step reaction sequence for a related dithiolo-[4,5-d][1,3-dithiole]-2,5-dione starting from carbon disulfide has been described.[4] This method avoids hazardous reagents like mercury-based desulfurizing agents and the electrochemical reduction of carbon disulfide.[4]

Signaling Pathways and Experimental Workflows

The provided information does not contain specific signaling pathways or detailed experimental workflows directly involving this compound for a diagrammatic representation. However, it is known that this compound is a precursor for tetrathiafulvalene (TTF) derivatives, which are key components in molecular conductors.

The broader class of thiazole-containing compounds has shown a wide range of biological activities and is a component of various drugs.[5] Further research could explore the potential of this compound in drug development, given the versatility of the thiazole moiety.[5]

Logical Relationships in Synthesis

The synthesis of complex sulfur-containing heterocyclic compounds like this compound often starts from simpler, readily available sulfur-containing molecules. A logical workflow for the synthesis of a related compound is depicted below, illustrating the progression from a basic starting material to a more complex heterocyclic system.

Caption: A generalized three-step synthesis pathway for a related dithiole derivative.[4]

Applications and Future Directions

This compound and its derivatives are primarily recognized for their role as precursors in the synthesis of tetrathiafulvalene (TTF) and its analogs. These TTF derivatives are of significant interest in materials science due to their application in the development of molecular conductors and organic electronic materials.

While direct applications in drug development for this specific compound are not prominent in the available literature, the broader family of sulfur-containing heterocycles, including thiazoles and dithioles, has been investigated for various biological activities.[5] Future research could focus on screening this compound and its derivatives for potential pharmacological properties, leveraging the known bioactivity of related structural motifs.

References

discovery and history of 4,5-Bis(methylthio)-1,3-dithiole-2-thione

An In-depth Technical Guide to 4,5-Bis(methylthio)-1,3-dithiole-2-thione: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, a pivotal molecule in the field of organic electronics and materials science. This document details the historical context of its discovery, outlines a detailed experimental protocol for its synthesis, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway. This guide is intended to be a valuable resource for researchers and professionals working with or interested in the applications of this compound.

Introduction

This compound, with the chemical formula C₅H₆S₅, is a sulfur-rich heterocyclic compound that has garnered significant attention as a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives.[1] These TTF derivatives are integral components in the development of organic conductors and superconductors, materials at the forefront of modern electronics and materials science. The unique molecular structure of this compound, featuring a 1,3-dithiole-2-thione core with two methylthio substituents, imparts specific electronic and chemical properties that make it a versatile building block for the construction of complex, functional organic molecules.

Discovery and History

The development of synthetic routes to 1,3-dithiole-2-thione-4,5-dithiolate derivatives in the late 1970s was a significant milestone that paved the way for the synthesis of a wide range of TTF analogues. Pioneering work in this area involved the reaction of carbon disulfide with alkali metals to produce the key 1,3-dithiole-2-thione-4,5-dithiolate dianion.

A key publication by G. Steimecke, H.-J. Sieler, R. Kirmse, and E. Hoyer in 1979 in "Phosphorus and Sulfur and the Related Elements" described the synthesis of 1,3-dithiol-2-thion-4,5-dithiolates from carbon disulfide and alkali metals. This work laid the foundation for the synthesis of various alkylated derivatives, including this compound. The general approach involves the formation of the dithiolate salt, which is then alkylated with an appropriate electrophile, in this case, methyl iodide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆S₅ | PubChem[1] |

| Molecular Weight | 226.43 g/mol | PubChem[1] |

| CAS Number | 49638-64-4 | PubChem[1] |

| Appearance | Light orange to yellow to green powder/crystal | TCI Chemicals |

| Melting Point | 101.0 to 104.0 °C | TCI Chemicals |

| Purity | >98.0% (GC) | TCI Chemicals |

Synthesis

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the 1,3-dithiole-2-thione-4,5-dithiolate salt: This is accomplished by the reduction of carbon disulfide with an alkali metal, such as sodium, in an aprotic polar solvent like dimethylformamide (DMF). The resulting dianion is often stabilized as a zinc salt to improve its stability and ease of handling.

-

Alkylation of the dithiolate salt: The stabilized dithiolate salt is then reacted with an alkylating agent, such as methyl iodide, to introduce the methylthio groups at the 4 and 5 positions of the 1,3-dithiole ring.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methods for the preparation of the precursor and subsequent alkylation.

Step 1: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II)

This procedure is adapted from a well-established method for preparing the stable zincate salt of the dithiolate.

-

Materials:

-

Sodium metal

-

Carbon disulfide (CS₂)

-

Dimethylformamide (DMF), anhydrous

-

Methanol

-

Zinc chloride (ZnCl₂)

-

Ammonium hydroxide (concentrated)

-

Tetraethylammonium bromide

-

Nitrogen gas (inert atmosphere)

-

-

Procedure:

-

Under an inert nitrogen atmosphere, sodium metal is reacted with carbon disulfide in anhydrous DMF. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) and the DMF is added dropwise to control the reaction rate.

-

After the reaction is complete, the mixture is carefully quenched with methanol.

-

A solution of zinc chloride in a mixture of concentrated ammonium hydroxide and methanol is then added to the reaction mixture.

-

Finally, an aqueous solution of tetraethylammonium bromide is added dropwise, leading to the precipitation of the red zincate salt.

-

The precipitate is collected by filtration, washed, and dried under vacuum.

-

Step 2: Synthesis of this compound

-

Materials:

-

Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II)

-

Methyl iodide (CH₃I)

-

Acetone or Tetrahydrofuran (THF)

-

-

Procedure:

-

The tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II) is dissolved in a suitable solvent such as acetone or THF.

-

An excess of methyl iodide is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield this compound as a crystalline solid.

-

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | A single peak in the aliphatic region corresponding to the two equivalent methyl groups (-SCH₃). |

| ¹³C NMR | Signals corresponding to the methyl carbons, the sp² carbons of the dithiole ring, and the thione carbon.[1] |

| Mass Spectrometry | The molecular ion peak is observed at m/z corresponding to the molecular weight of the compound (226.43 g/mol ).[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=S and C-S stretching vibrations.[1] |

Signaling Pathways and Logical Relationships

The primary significance of this compound lies in its role as a precursor to tetrathiafulvalene (TTF) derivatives. The logical relationship is a synthetic pathway where the dithiole-2-thione is a key building block.

Caption: Role as a precursor to TTF derivatives for organic electronics.

Conclusion

This compound is a compound of significant historical and practical importance in the field of materials science. Its discovery and the development of its synthesis have been crucial for the advancement of organic electronics. This guide has provided a detailed overview of its history, a comprehensive synthetic protocol, and key characterization data. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further innovation in the design and application of novel organic materials.

References

An In-depth Technical Guide to 4,5-Bis(methylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Bis(methylthio)-1,3-dithiole-2-thione is a sulfur-containing heterocyclic organic compound that has garnered significant interest in various scientific fields. It serves as a crucial precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral components of molecular conductors and organic electronic materials.[1] Furthermore, as a member of the dithiolethione class of compounds, it exhibits important biological activities, notably the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a plausible synthesis protocol, and its role in the Nrf2 signaling pathway.

Nomenclature and Alternative Names

The compound is most formally known by its IUPAC name, 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione .[2] However, it is commonly referred to by several alternative names and synonyms in scientific literature and chemical catalogs.

| Type | Name | Reference |

| IUPAC Name | 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | [2] |

| Common Name | This compound | [2][3] |

| Synonym | 4,5-Bis(methylthio)-1,3-dithiol-2-thione | [2] |

| CAS Number | 49638-64-4 | [3] |

Physicochemical and Structural Data

This compound is a crystalline solid. Below is a summary of its key physicochemical and crystallographic data.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆S₅ | [2] |

| Molecular Weight | 226.43 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Purity | ≥90% to >98.0% (commercial grades) | [1][3] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.896(2) Å |

| b | 12.481(2) Å |

| c | 7.543(2) Å |

| β | 99.81(1)° |

| Volume | 826.5(5) ų |

| Z | 4 |

Note: The provided crystallographic data is based on a closely related structure and serves as a representative example.

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

A plausible synthetic route starts from the sodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), which is then alkylated with a methylating agent.

Materials:

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve Sodium 1,3-dithiole-2-thione-4,5-dithiolate in anhydrous DMF.

-

Addition of Methylating Agent: Under a continuous stream of inert gas, slowly add a stoichiometric amount (2 equivalents) of the methylating agent (e.g., methyl iodide) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by Thin Layer Chromatography). Gentle heating may be required to drive the reaction to completion.

-

Work-up: After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol or methanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Assay for Nrf2 Activation

The ability of this compound to activate the Nrf2 pathway can be assessed using various cell-based assays.[5][6] A common method is the Antioxidant Response Element (ARE) luciferase reporter assay.

Principle:

This assay utilizes a cell line (e.g., HepG2) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to its translocation to the nucleus, binding to the ARE, and subsequent expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., sulforaphane)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include wells with a positive control and a vehicle control.

-

Incubation: Incubate the plate for a specific period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., a parallel MTT assay) and express the results as fold induction over the vehicle control.

Signaling Pathway and Visualization

Nrf2 Activation by Dithiolethiones

Dithiolethiones, including this compound, are known to activate the Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Dithiolethiones are electrophilic compounds that can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.[7][8]

Caption: Nrf2 activation by this compound.

Experimental Workflow for Assessing Nrf2 Activation

The following diagram illustrates a typical experimental workflow to investigate the activation of the Nrf2 pathway by a test compound like this compound.

Caption: Experimental workflow for Nrf2 activation assessment.

Conclusion

This compound is a versatile molecule with significant applications in both materials science and pharmacology. Its role as a precursor to organic conductors and its ability to modulate the critical Nrf2 antioxidant pathway underscore its importance for further research and development. This guide provides foundational technical information to aid researchers and scientists in their exploration of this compound's properties and potential applications.

References

- 1. This compound | 49638-64-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical Properties of 4,5-Bis(methylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 4,5-bis(methylthio)-1,3-dithiole-2-thione. This organosulfur compound is a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral to the development of organic conductors and molecular electronics. This document collates essential data on its chemical and physical properties, provides a detailed plausible synthetic protocol, and outlines its key reactivity. All quantitative data is presented in structured tables for ease of reference, and a detailed experimental workflow for its synthesis is visualized using the DOT language.

Core Chemical Properties

This compound, a derivative of 1,3-dithiole-2-thione, is characterized by the presence of two methylthio groups attached to the dithiole ring. These structural features impart specific chemical and physical properties that are crucial for its application in materials science.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₆S₅ | [1][2] |

| Molecular Weight | 226.43 g/mol | [1][2] |

| CAS Number | 49638-64-4 | [1][3] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 101.0 - 104.0 °C | [3] |

| Purity | >98.0% (GC) or ≥90% available commercially | [3] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹³C NMR | Signals corresponding to the methyl carbons (-SCH₃), the sp² carbons of the dithiole ring, and the thione carbon (C=S). The thione carbon would appear significantly downfield. |

| ¹H NMR | A singlet peak corresponding to the six equivalent protons of the two methyl groups (-SCH₃). |

| IR Spectroscopy | Characteristic absorption bands for C-S stretching, C=S stretching (thione group), and C-H stretching and bending of the methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from carbon disulfide. The following is a detailed experimental protocol adapted from established methods for the synthesis of related 1,3-dithiole-2-thione-4,5-dithiolate derivatives.

3.1. Materials and Equipment

-

Carbon disulfide (CS₂)

-

Sodium metal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Zinc chloride (ZnCl₂)

-

Tetraethylammonium bromide

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Methanol

-

Diethyl ether

-

Standard glassware for inert atmosphere synthesis

-

Mechanical stirrer

-

Dropping funnel

3.2. Experimental Procedure

Step 1: Formation of the 1,3-Dithiole-2-thione-4,5-dithiolate Dianion

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal is reacted with an excess of carbon disulfide in anhydrous DMF. This reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction.

-

The reaction mixture is stirred vigorously for several hours, during which the sodium metal dissolves and the solution turns a deep reddish-brown, indicating the formation of the sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).

Step 2: Formation of the Zincate Complex

-

A solution of zinc chloride in aqueous ammonia and methanol is added to the reaction mixture.

-

This is followed by the addition of an aqueous solution of tetraethylammonium bromide.

-

The resulting precipitate, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.

Step 3: Methylation to Yield this compound

-

The dried zincate complex is suspended in a suitable solvent such as acetone or DMF.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the suspension.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product is isolated by pouring the reaction mixture into water and extracting with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Reactivity and Applications

The primary application of this compound is as a precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives. The thione group can undergo coupling reactions, typically mediated by phosphites, to form the central double bond of the TTF core.

The sulfur atoms in the dithiole ring and the methylthio groups are nucleophilic and can participate in various reactions, including oxidation and complexation with metal ions. The reactivity of the dithiole-2-thione moiety is a subject of ongoing research, with potential applications in the development of novel heterocyclic compounds and functional materials.

Visualizations

References

In-Depth Technical Guide: 4,5-Bis(methylthio)-1,3-dithiole-2-thione (CAS Number: 49638-64-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and hazards associated with 4,5-Bis(methylthio)-1,3-dithiole-2-thione, registered under CAS number 49638-64-4. This organosulfur compound is a pivotal precursor in the field of materials science, particularly in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral components of organic conductors and molecular electronics. This document consolidates key data into structured tables, outlines detailed experimental protocols for its synthesis, and includes visual diagrams to elucidate its synthetic pathway and logical relationships, adhering to stringent presentation and visualization standards.

Chemical and Physical Properties

This compound is a sulfur-rich heterocyclic compound. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 49638-64-4 | [1][2] |

| Molecular Formula | C₅H₆S₅ | [1][2] |

| Molecular Weight | 226.43 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

| Melting Point | 101.0 to 104.0 °C | [4] |

| Boiling Point (Predicted) | 312.4 ± 52.0 °C | [4] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water. | [4] |

| Purity | >98.0% (GC) | |

| Storage | Room temperature, in a cool and dark place (<15°C), under inert gas. | |

| Sensitivity | Light and air sensitive. |

Synthesis and Reactivity

The primary synthetic route to this compound involves the S-alkylation of the disodium salt of 4,5-dimercapto-1,3-dithiole-2-thione (dmit²⁻). This precursor is typically generated from the reduction of carbon disulfide.

Synthesis Pathway

The overall synthesis can be depicted as a two-step process starting from carbon disulfide.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Preparation of Disodium 4,5-dimercapto-1,3-dithiole-2-thione (Na₂dmit)

Caution: This reaction should be performed in a well-ventilated fume hood as carbon disulfide is toxic and flammable.

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dry dimethylformamide (DMF).

-

Add metallic sodium to the DMF and stir to form a suspension.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide dropwise to the sodium suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours. The reaction of carbon disulfide with sodium yields the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) along with sodium trithiocarbonate.[5]

Step 2: Synthesis of this compound

-

To the reaction mixture containing Na₂dmit, add methyl iodide dropwise at room temperature.

-

Stir the mixture overnight.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound as a crystalline solid.[6]

Reactivity

The primary reactivity of this compound lies in its role as a precursor to tetrathiafulvalene (TTF) derivatives. The thione group can be converted to an oxo group, and subsequent coupling reactions can be employed to synthesize symmetrical and unsymmetrical TTFs. These reactions typically involve phosphite-mediated coupling.

Applications

The principal application of this compound is in the field of materials science, specifically in the synthesis of organic electronic materials.

-

Precursor for Tetrathiafulvalene (TTF) Derivatives: This compound is a key building block for the synthesis of a wide range of TTF derivatives.[4][7] TTF and its analogues are strong electron donors and are used to create charge-transfer salts and radical ion salts, many of which exhibit high electrical conductivity and some even superconductivity.[8]

-

Organic Conductors and Semiconductors: The TTF derivatives synthesized from this precursor are integral to the development of organic conductors and semiconductors.[6] These materials are used in various electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[9][10]

-

Molecular Electronics: Due to their unique electronic properties, TTF-based molecules are investigated for their potential use in molecular-scale electronic devices, such as molecular wires and switches.[8][11]

The relationship between this compound and its applications can be visualized as follows:

Caption: Workflow from precursor to application.

Hazards and Safety

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to GHS. However, as with all chemicals, it should be handled with care in a laboratory setting.

| Hazard Information | Description | Source(s) |

| GHS Classification | Not a hazardous substance or mixture. | [1] |

| Signal Word | None | [1] |

| Hazard Statement(s) | None | [1] |

| Precautionary Statement(s) | None | [1] |

| First Aid Measures | ||

| Eye Contact | Rinse thoroughly with plenty of water. | [1] |

| Skin Contact | Wash off with soap and plenty of water. | [1] |

| Inhalation | Move person into fresh air. | [1] |

| Ingestion | Rinse mouth with water. | [1] |

| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1] |

| Handling and Storage | Handle in a well-ventilated area. Keep container tightly closed. Store in a cool, dry place. | [1] |

| Personal Protective Equipment | Eye protection, protective gloves, and lab coat. | [1] |

Biological Activity

There is currently no significant information available in the public domain regarding the biological activity or mechanism of action of this compound. Its primary use and research focus are in the realm of materials science and organic chemistry.

Conclusion

This compound (CAS 49638-64-4) is a crucial building block in the synthesis of tetrathiafulvalene derivatives, which are at the forefront of research in organic electronics and materials science. While it does not present significant hazards, standard laboratory safety precautions should always be observed. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in related fields. Further research into the reactivity and potential applications of this versatile molecule is ongoing and promises to yield new advancements in materials science.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 49638-64-4 | TCI AMERICA [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 9. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a molecule of interest for researchers and professionals in the fields of materials science and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a structured format for ease of comparison and analysis. Detailed experimental protocols, based on established methodologies for organosulfur compounds, are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₆S₅, with a molecular weight of 226.43 g/mol .[1] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, the chemical environment of the protons allows for a reliable prediction. The molecule contains two equivalent methyl groups attached to sulfur atoms. Protons of methyl groups in thioethers typically resonate in the range of δ 2.0-3.0 ppm.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.5 ppm | Singlet | 6H | 2 x -SCH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) | Assignment |

| 19.5 ppm | -SCH₃ |

| 136.9 ppm | C=C |

| 213.5 ppm | C=S |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The Attenuated Total Reflectance (ATR) IR spectrum of this compound exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Weak | C-H stretch (methyl) |

| ~1420 | Medium | C-H bend (methyl) |

| ~1050 | Strong | C=S stretch (thione) |

| ~700-800 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak consistent with its molecular weight.

| m/z | Relative Intensity | Assignment |

| 226 | High | [M]⁺ (Molecular Ion) |

| 211 | Medium | [M - CH₃]⁺ |

| 179 | Medium | [M - SCH₃]⁺ |

| 134 | High | [C₃H₂S₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of organosulfur compounds.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (0-220 ppm) is employed, and a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

ATR-IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is typically performed to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The analysis is performed on a GC-MS system equipped with a capillary column suitable for organosulfur compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to support further research and development activities involving this compound.

References

Synthesis of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis mechanism for 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a key precursor in the development of organic conductors and molecular electronics, particularly as a building block for tetrathiafulvalene (TTF) derivatives.[1] The synthesis is a multi-step process that involves the formation of a key intermediate, the 4,5-dimercapto-1,3-dithiole-2-thione dianion (dmit²⁻), followed by its alkylation.

Core Synthesis Mechanism

The primary route to this compound involves a two-stage process:

-

Formation of the 4,5-dithio-1,3-dithiole-2-thione precursor: This is typically achieved through the reaction of carbon disulfide (CS₂) with an alkali metal to form a dithiolate salt.[2] A common and effective method involves the formation of a stable zincate complex, Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. This method provides a readily accessible and purifiable source of the required dithiolate.[3]

-

S-Methylation: The dithiolate intermediate is then alkylated using a methylating agent, such as methyl iodide, to introduce the two methylthio groups, yielding the final product, this compound. The alkylation of 4,5-dimercapto-1,3-dithiole-2-thione (dmit) derivatives is a well-established method for producing a variety of substituted 1,3-dithiole-2-thiones.[4]

Experimental Data

The following table summarizes quantitative data for a representative synthesis of a key precursor, Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, which can then be alkylated to the target compound.

| Parameter | Value | Reference |

| Starting Material | Carbon Disulfide (CS₂) | [3] |

| Reagents | Zinc powder, Tetraethylammonium bromide | [3] |

| Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Product | Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate | [3] |

| Yield | 83-84% | [3] |

| Appearance | Red powder | [3] |

Experimental Protocols

The following is a detailed methodology for the synthesis of the key precursor, which can then be S-methylated to yield this compound.

Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate [3]

Caution: This procedure should be carried out in a well-ventilated fume hood as carbon disulfide is toxic and highly flammable.

-

Apparatus Setup: An oven-dried, 3-L, round-bottomed flask is equipped with a mechanical stirrer, a 250-mL pressure-equalizing dropping funnel, and a gas inlet tube connected to a nitrogen source.

-

Reaction Mixture Preparation: The flask is charged with 400 mL of anhydrous N,N-dimethylformamide (DMF), 40 g (0.61 mol) of zinc powder, and 130 g (0.62 mol) of tetraethylammonium bromide.

-

Initiation of Reaction: The mixture is stirred vigorously under a nitrogen atmosphere. Carbon disulfide (120 mL, 2.0 mol) is added to the dropping funnel and then added to the stirred suspension over a period of 30 minutes.

-

Reaction Progression: An exothermic reaction occurs, and the temperature of the mixture rises to approximately 80-90°C. The color of the solution changes from colorless to deep red. After the initial exotherm subsides, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

Product Isolation: The reaction mixture is filtered by suction through a coarse-fritted funnel to remove unreacted zinc powder. The filtrate is then poured into 1.5 L of water, resulting in the precipitation of a red solid.

-

Purification: The crude product is collected by suction filtration and washed with 200 mL of water, followed by 200 mL of acetone, and finally with 200 mL of ether.

-

Drying: The resulting red powder is dried in a desiccator under vacuum to yield 74–76 g (83–84%) of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. This product is sufficiently pure for subsequent alkylation reactions.

S-Methylation to this compound (General Procedure)

While a specific protocol for the methylation of the zincate salt is not detailed in the provided search results, a general procedure for the alkylation of dmit derivatives can be inferred.

-

Dissolution of the Precursor: The Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate is dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Methylating Agent: A stoichiometric amount (or a slight excess) of a methylating agent, typically methyl iodide (CH₃I), is added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: The reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Overall synthesis workflow for this compound.

Caption: Logical relationship of key stages in the synthesis.

References

An In-depth Technical Guide to the Core Reactions of 4,5-Bis(methylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 4,5-bis(methylthio)-1,3-dithiole-2-thione. This versatile organosulfur compound is a cornerstone in the synthesis of tetrathiafulvalene (TTF) derivatives, which are integral to the development of conductive organic materials and molecular electronics.[1] This document details the synthesis of the title compound, its primary coupling reactions, conversion to its oxo-analog, and other notable transformations. Experimental protocols, quantitative data, and mechanistic visualizations are provided to support research and development in this field.

Synthesis of this compound

The synthesis of this compound is typically achieved from carbon disulfide. A common method involves the reduction of carbon disulfide with an alkali metal, such as sodium, to form the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (dmit²⁻).[2] This intermediate is then alkylated, in this case with methyl iodide or a similar methylating agent, to yield the desired product. The reaction pathway is outlined below.

Experimental Protocol: Synthesis from Carbon Disulfide

Caution: Carbon disulfide is highly flammable and toxic. This procedure should be performed in a well-ventilated fume hood.

-

Formation of the dmit²⁻ salt: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, metallic sodium is reacted with carbon disulfide in an anhydrous solvent such as DMF.[2]

-

Complexation (optional but recommended for purification): The resulting disodium salt can be complexed with a metal salt, such as zinc chloride, in the presence of a tetraalkylammonium salt to precipitate a more stable and purifiable intermediate, such as tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.[2]

-

Alkylation: The dmit²⁻ salt (or its zinc complex) is then treated with an excess of a methylating agent, such as methyl iodide, in a suitable solvent like acetone or THF at room temperature.

-

Work-up and Purification: The reaction mixture is typically filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and dichloromethane, to afford this compound as a crystalline solid.

Core Reactivity: Formation of Tetrathiafulvalene (TTF) Derivatives

The most prominent reaction of this compound is its use as a precursor for the synthesis of tetrathiafulvalene (TTF) and its derivatives. This is typically achieved through a phosphite-mediated coupling reaction, which involves the desulfurization and dimerization of the dithiole-2-thione.

Phosphite-Mediated Self-Coupling

The self-coupling of this compound in the presence of a trialkyl phosphite, such as triethyl phosphite, yields the symmetrical tetrathiafulvalene derivative, tetrakis(methylthio)tetrathiafulvalene. The reaction is typically carried out at elevated temperatures.

Phosphite-Mediated Cross-Coupling

More versatile is the cross-coupling reaction with a 1,3-dithiol-2-one derivative. This allows for the synthesis of unsymmetrical tetrathiafulvalenes.[3] For example, reacting this compound with a different 1,3-dithiol-2-one in the presence of triethyl phosphite leads to the formation of a TTF derivative with substituents from both starting materials.

Experimental Protocol: Phosphite-Mediated Coupling for TTF Synthesis

-

Reactant Mixture: this compound and the corresponding 1,3-dithiol-2-one (for cross-coupling) or another equivalent of the thione (for self-coupling) are dissolved in an excess of triethyl phosphite. The phosphite often serves as both the reagent and the solvent.

-

Reaction Conditions: The mixture is heated, typically under an inert atmosphere (e.g., nitrogen or argon), to a temperature ranging from 110 to 140 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: After cooling, the excess triethyl phosphite is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield the pure tetrathiafulvalene derivative.

Mechanism of Phosphite-Mediated Coupling

The reaction is believed to proceed through the initial nucleophilic attack of the phosphite on the exocyclic sulfur atom of the thione. This is followed by the formation of a zwitterionic intermediate, which then undergoes further reactions, including dimerization and elimination of trialkyl thiophosphate, to yield the final tetrathiafulvalene product.

Conversion to 4,5-Bis(methylthio)-1,3-dithiol-2-one

The thione group of this compound can be converted to a ketone (oxo-derivative), yielding 4,5-bis(methylthio)-1,3-dithiol-2-one. This reaction is significant as the resulting dithiol-2-one is a key building block for the aforementioned cross-coupling reactions to produce unsymmetrical TTFs.

Experimental Protocol: Oxidation of the Thione

-

Oxidizing Agent: A common method involves the use of mercury(II) acetate in a solvent such as acetic acid or a mixture of chloroform and acetic acid.

-

Reaction Conditions: this compound is dissolved in the solvent, and a stoichiometric amount of mercury(II) acetate is added. The reaction is typically stirred at room temperature until completion, as indicated by TLC.

-

Work-up and Purification: The precipitated mercury(II) sulfide is removed by filtration. The filtrate is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acetic acid. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

Other Reactions

While the synthesis of TTF derivatives is the most prominent application, this compound can participate in other reactions, such as cycloadditions.

1,3-Dipolar Cycloaddition Reactions

The C=S double bond of the 1,3-dithiole-2-thione can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides and azides.[4] These reactions lead to the formation of five-membered heterocyclic rings.[4] The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the dipole and the reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds discussed.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₅H₆S₅ | 226.43 | Light orange to yellow crystalline solid |

| 4,5-Bis(methylthio)-1,3-dithiol-2-one | C₅H₆OS₄ | 210.34 | Light orange to yellow powder/crystal |

| Tetrakis(methylthio)tetrathiafulvalene | C₁₀H₁₂S₈ | 420.81 | Orange to red solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | 2.45 (s, 6H) | 19.5, 137.5, 212.0 |

| 4,5-Bis(methylthio)-1,3-dithiol-2-one | 2.40 (s, 6H) | 19.2, 128.0, 191.5 |

| Tetrakis(methylthio)tetrathiafulvalene | 2.42 (s, 12H) | 19.0, 112.5, 129.8 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Safety Information

-

This compound: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon Disulfide: Highly flammable, volatile, and toxic. All work with carbon disulfide must be conducted in a fume hood.

-

Trialkyl Phosphites: These are often malodorous and can be irritants. They should be handled in a fume hood.

-

Mercury(II) Acetate: Highly toxic and should be handled with extreme care, avoiding skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Unsymmetrical Tetrathiafulvalene Derivatives via Me(3)Al-Promoted Reactions of Organotin Compounds with Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Electronic Structure of 4,5-Bis(methylthio)-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of 4,5-Bis(methylthio)-1,3-dithiole-2-thione, a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives used in molecular electronics and materials science. This document details the theoretical basis of its electronic properties and outlines the experimental and computational methodologies used for its characterization.

Introduction to the Electronic Structure

This compound, with the chemical formula C₅H₆S₅, is a sulfur-rich heterocyclic compound.[1] Its electronic structure is of significant interest due to its role as an electron donor in charge-transfer complexes. The molecule's functionality is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transitions, redox behavior, and potential applications in organic electronics.

The electronic properties of this class of compounds are characterized by π → π* transitions within the dithiole ring system. The extensive conjugation and the presence of multiple sulfur atoms with lone pairs of electrons contribute to a relatively high-lying HOMO, making the molecule a good electron donor.

Theoretical and Computational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules like this compound. These calculations provide insights into the energies and spatial distributions of the HOMO and LUMO, the molecular electrostatic potential, and can predict electronic absorption spectra.

Experimental Characterization of the Electronic Structure

The electronic structure of this compound is primarily investigated through UV-Visible (UV-Vis) spectroscopy and cyclic voltammetry (CV).

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light by the molecule promotes an electron from an occupied orbital (typically the HOMO) to an unoccupied orbital (often the LUMO). The wavelength of maximum absorbance (λmax) is inversely proportional to the energy of this transition.

While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, data for related dmit complexes reveal characteristic π → π* transitions.[4] For instance, metal complexes of dmit show intense absorption bands in the UV region, which are attributed to intra-ligand π → π* transitions.[4]

Table 1: Representative UV-Vis Absorption Data for Related DMIT Compounds

| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference |

| [Pd(dmit)₂]²⁻ | Acetonitrile | 228, 275, 425 | π → π | [4] |

| [Pt(dmit)₂]²⁻ | Acetonitrile | 229, 270, 425 | π → π | [4] |

| [4][5]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione | CH₂Cl₂ | 275 | Not specified | [6] |

-

Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁴ M) is prepared in a UV-transparent solvent, such as acetonitrile or dichloromethane.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette containing only the solvent is placed in the reference beam path to record a baseline spectrum.

-

Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule. For an electron donor like this compound, the oxidation potential provides an experimental measure of the energy required to remove an electron from the HOMO. Reversible oxidation processes are characteristic of stable radical cation formation, a desirable property for materials in molecular electronics.

Table 2: Representative Oxidation Potentials for Related Compounds

| Compound | Solvent/Electrolyte | E₁ (V vs. reference) | E₂ (V vs. reference) | Reference |

| Quinoxalinedithiolato-Titanium(IV) Derivatives | CH₂Cl₂ / [NBu₄][BF₄] | Variable | Variable | [7] |

| Substituted 1,4-benzoquinones | Not specified | Variable | - | [8] |

-

Sample Preparation: A solution of the compound (typically 1-5 mM) is prepared in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen).

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: The potential of the working electrode is swept linearly with time to a set vertex potential and then reversed. The resulting current is measured as a function of the applied potential. The potential is often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Data Analysis: The cyclic voltammogram is analyzed to determine the half-wave potentials (E₁/₂) for the redox processes, which provide information about the HOMO and LUMO energy levels.

Visualizations

The following diagrams illustrate the workflow for determining the electronic structure of this compound and the relationship between experimental data and theoretical concepts.

Caption: Workflow for Electronic Structure Determination.

References

- 1. This compound | C5H6S5 | CID 362959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An experimental and theoretical study of the electronic spectra of tetraethylammonium [bis(1,3-dithiole-2-thione-4,5-dithiolato)M(III)] and tetraethylammonium [bis(1,3-dithiole-2-one-4,5-dithiolato)M(III)] (M = Sb or Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. (Thio)substituted-1,4-benzoquinones: Synthesis, electrochemistry, DFT calculations and potential antiproliferative effect against MDAMB- 231 cells | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

Navigating the Solubility Landscape of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Bis(methylthio)-1,3-dithiole-2-thione, a sulfur-rich heterocyclic compound, has garnered interest within various fields of chemical research. A fundamental understanding of its solubility in common organic solvents is paramount for its application in synthesis, purification, and formulation. This technical guide addresses the current knowledge gap regarding the quantitative solubility of this compound. While extensive searches for precise solubility data have not yielded specific numerical values, this document provides a comprehensive overview of qualitative solubility information and, crucially, details the experimental protocols necessary for researchers to determine these values in their own laboratories. This guide is intended to be a practical resource, empowering scientific professionals to generate the critical data needed for their research and development endeavors.

Introduction to this compound

This compound, also known by its acronym DMIT (in its dithiolate form), is a notable organosulfur compound. Its molecular structure, rich in sulfur atoms, imparts unique electronic properties, making it a precursor and component in the synthesis of tetrathiafulvalene (TTF) derivatives and other electroactive materials. Understanding its behavior in various solvents is a critical first step in exploring its potential applications, from materials science to medicinal chemistry.

Current State of Solubility Data: A Qualitative Assessment

A thorough review of scientific literature, chemical databases, and supplier technical data sheets reveals a significant lack of quantitative solubility data for this compound in common organic solvents. General observations from related studies suggest that compounds with similar structures are often characterized by low solubility in many organic solvents. This limited solubility can present challenges in reaction chemistry, purification via crystallization, and formulation for biological screening.

The absence of readily available quantitative data necessitates that researchers determine the solubility of this compound experimentally to suit their specific needs. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Determining Solubility

To empower researchers to obtain the necessary solubility data, this section outlines established and reliable experimental protocols. The choice of method will depend on the required accuracy, the amount of available compound, and the available analytical instrumentation.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility.

-

Transfer the solid to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired organic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane, Toluene, Acetone, etc.).

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any particulate matter. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Suitable methods include:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its sensitivity and specificity. A calibration curve must be generated using standards of known concentration.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be prepared to relate absorbance to concentration.

-

Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness, and the mass of the remaining solid can be determined. This method is less sensitive and requires larger sample volumes.

-

-

-

Calculation:

-

Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

High-Throughput Screening (HTS) Solubility Assays

For drug discovery and development professionals who need to screen the solubility of multiple compounds or in various solvent systems, HTS methods can be employed. These are often miniaturized and automated versions of the equilibrium solubility method.

Principle: Small amounts of the compound are dispensed into microplate wells, followed by the addition of the solvent. After a shorter equilibration period, the concentration of the dissolved compound is determined, often using UV-Vis plate readers or automated HPLC systems. While potentially less precise than the traditional shake-flask method, HTS assays provide rapid and valuable comparative solubility data.

Data Presentation

As no quantitative data for the solubility of this compound in common solvents is currently available in the public domain, a data table cannot be provided. Researchers who follow the experimental protocols outlined above are encouraged to present their findings in a clear and structured tabular format, as exemplified below:

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Dichloromethane | Experimental Value | Calculated Value | HPLC |

| Tetrahydrofuran (THF) | Experimental Value | Calculated Value | HPLC |

| Acetonitrile | Experimental Value | Calculated Value | HPLC |

| Toluene | Experimental Value | Calculated Value | HPLC |

| Acetone | Experimental Value | Calculated Value | HPLC |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | HPLC |

| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value | HPLC |

Visualizing the Experimental Workflow

To provide a clear visual representation of the logical steps involved in determining the solubility of this compound, the following workflow diagram has been generated using the DOT language.

Conclusion

While a definitive, quantitative solubility profile for this compound in common organic solvents is not yet established in the scientific literature, this should not hinder its investigation and application. By employing the detailed experimental protocols provided in this guide, researchers can confidently and accurately determine the solubility of this compound in their solvents of interest. The generation and dissemination of such data will be invaluable to the scientific community, fostering a deeper understanding of this intriguing molecule and paving the way for its use in novel applications.

Thermal Stability and Decomposition of 4,5-Bis(methylthio)-1,3-dithiole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4,5-Bis(methylthio)-1,3-dithiole-2-thione. Due to the limited direct experimental data on the thermal analysis of this specific compound, this guide leverages data from closely related structural analogs and general principles of organosulfur chemistry to provide insights into its thermal behavior. This document covers known physical properties, inferred thermal stability, a detailed synthesis protocol, and a proposed decomposition pathway. All quantitative data is summarized in tables, and experimental and logical workflows are visualized using diagrams.

Introduction

This compound is a sulfur-rich heterocyclic compound belonging to the dithiolethione class. Dithiolethiones are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as precursors for tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, and application in various fields, including drug development, where thermal processing may be involved.

Physicochemical Properties

This compound is a light orange to yellow or green crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆S₅ | PubChem |

| Molecular Weight | 226.43 g/mol | Santa Cruz Biotechnology [1] |

| CAS Number | 49638-64-4 | PubChem [2] |

| Melting Point | 101.0 - 104.0 °C | Commercial Supplier |

| Appearance | Light orange to Yellow to Green powder/crystal | Commercial Supplier |

Thermal Stability and Decomposition Analysis

A closely related compound,-[3][4]dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, has been reported to have a melting point of 181 °C with decomposition. [4]DSC analysis of this compound showed a sharp endothermic signal with an onset temperature of 181.5–181.7 °C, confirming that melting and decomposition occur concurrently. [4] Another class of related sulfur-containing heterocycles, 1,3-oxothiolane-2-thiones, have been shown by TGA to be more thermally stable than their epoxide analogs.

Based on this information, it can be inferred that this compound likely exhibits moderate thermal stability, with decomposition expected to occur at or near its melting point. The provided melting range of 101.0 - 104.0 °C may represent the onset of this decomposition.

Table 1: Thermal Data for this compound and a Structural Analog

| Compound | Melting Point (°C) | DSC Onset (°C) | Notes |

| This compound | 101.0 - 104.0 | Not Available | May coincide with decomposition onset. |

| -[3][4]Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione | 181 (dec.) | 181.5 - 181.7 | Melting with decomposition. [4] |

Proposed Decomposition Pathway

The pyrolysis of 1,2-dithiole-3-thiones has been reported to proceed through a rearrangement to a thioacylthioketene intermediate. [5]This intermediate can then undergo fragmentation to yield carbon disulfide and an alkyne. [5]While this compound is a 1,3-dithiole-2-thione, a similar fragmentation pattern involving the robust dithiolethione core is plausible.

A likely decomposition pathway could involve the homolytic cleavage of the C-S bonds of the methylthio groups, followed by rearrangement and fragmentation of the dithiolethione ring. The weaker S-CH₃ bonds are expected to cleave first under thermal stress.

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols

While specific experimental data for the thermal analysis of this compound is not available, a general methodology for conducting such an analysis is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any phase transitions or decomposition events by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-